molecular formula C4H10O2S3 B043482 Bis(2-mercaptoethyl)sulfone CAS No. 145626-87-5

Bis(2-mercaptoethyl)sulfone

Cat. No. B043482
M. Wt: 186.3 g/mol
InChI Key: YWXCBLUCVBSYNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2-mercaptoethyl)sulfone involves chemical processes that result in the formation of this compound through specific reactions. Studies have explored various methods for synthesizing compounds related to Bis(2-mercaptoethyl)sulfone, highlighting the chemical adsorption and endothermic process as key aspects of the synthesis process. For instance, the preparation of novel catalysts for bisphenol-A synthesis using bis (2-mercapto-ethyl) amine adsorbed on macroporous sulfonic resin demonstrates the intricate synthesis techniques involved (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of Bis(2-mercaptoethyl)sulfone is critical to its chemical behavior and potential applications. The structure analysis involves examining the arrangement of atoms within the molecule and how this structure influences its properties and reactivity. Research into related sulfone compounds provides insights into the complex structural aspects, including the formation of sulfonated polyimides, which highlight the importance of molecular structure in determining the compound's characteristics and functionality (Chen et al., 2006).

Chemical Reactions and Properties

Bis(2-mercaptoethyl)sulfone undergoes various chemical reactions that alter its properties and can lead to the formation of new compounds. The study of its chemical reactions includes understanding the mechanisms behind these reactions and how they can be utilized in different applications. For example, the synthesis of polymers in aqueous solutions through the reaction of bis(4-mercaptophenyl) sulfide with bis(4-chloro-3-nitrophenyl) sulfone reveals the compound's reactivity and potential for creating new materials (Kimura et al., 2000).

Physical Properties Analysis

The physical properties of Bis(2-mercaptoethyl)sulfone, such as solubility, thermal stability, and mechanical properties, are essential for its application in various industries. Studies on related sulfone compounds provide valuable data on these properties, offering insights into how Bis(2-mercaptoethyl)sulfone can be effectively utilized in different contexts. The solubility, thermal stability, and mechanical properties of polymers derived from isomeric bis(chlorophthalimide)s and bis(4-mercaptophenyl) sulfone highlight the importance of physical properties in the application of these compounds (Wei et al., 2010).

Chemical Properties Analysis

The chemical properties of Bis(2-mercaptoethyl)sulfone, including its reactivity with other compounds and stability under various conditions, are crucial for its use in chemical synthesis and other applications. Research into the chemical properties of similar compounds sheds light on the potential chemical behaviors of Bis(2-mercaptoethyl)sulfone, guiding its practical applications. For instance, the study of the synthesis and properties of novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone offers insights into the chemical properties that make these compounds valuable in specific applications (Chen et al., 2006).

Scientific Research Applications

  • Mercury Ion Transport and Extraction

    Sulfur-containing crown ether derivatives like triethylene glycol bis(2-mercaptoethyl) derivatives have been found effective in transporting and extracting mercury ions (Takeshita et al., 1993).

  • Polymer Research:

    • Mixed bis(chlorophthalimide)s and bis(4-mercaptophenyl) sulfones enhance solubility, storage modulus, and thermal stability in poly(thioether ether sulfone imide)s (Wei et al., 2010).
    • Novel side-chain-sulfonated polyimides derived from BMS exhibit good solubility, stability, and mechanical strength, suitable for various applications (Chen et al., 2006).
    • Free-standing films incorporating sulfonyl groups from BMS-related compounds demonstrate stable hydrolysis resistance and form stability at high temperatures (Gunji et al., 2010).
  • Organocatalysis

    Sulfones, including BMS, have shown significant potential in organocatalytic asymmetric reactions, allowing for enantioselective alkylation through organocatalysis (Alba, Companyó, & Rios, 2010).

  • Metal Complex Formation

    BMS has been used to prepare complexes with metals like As, Sb, Bi, and Sn. These complexes were characterized using various chemical methods, including IR, NMR, and mass spectrometry (Engler, 1974).

  • Catalysis and Membrane Technology:

    • Sulfonic acid-functionalized periodic mesoporous organosilicas synthesized using BMS-related compounds exhibit high surface areas and structural ordering, beneficial for catalysis and filtration applications (Hamoudi & Kaliaguine, 2003).
    • Modified resin catalysts using BMS in bisphenol-A synthesis showed improved selectivity and acetone conversion (Wang et al., 2013).
    • Novel sulfonated polyimides based on BMS analogs demonstrated promising properties for fuel cell applications (Guo et al., 2002).
  • Protein Research

    BMS, along with other reagents, is effective for rapidly reducing disulfide bonds in proteins, making it a valuable tool in biochemical research (Singh & Whitesides, 1994, 1995).

  • Electrochemistry and Nanotechnology:

    • The coordination chemistry of BMS in dicobalt-complexed thiacycloalkynes has been explored, revealing insights into the reactivity of these compounds (Demirhan et al., 1993).
    • Novel sulfonated thin-film composite nanofiltration membranes, involving BMS-related compounds, have shown improved water flux and dye rejection, useful in dye treatment processes (Liu et al., 2012).
  • Electronic and Material Science:

    • Sulfonated block copolymers with fluorenyl groups, synthesized using BMS analogs, exhibit high water uptake and proton conductivity, making them suitable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
    • Poly(azomethine sulfone)s, related to BMS chemistry, show semiconducting properties in thin films, linking electrical conductivity and Seebeck coefficient to their chemical structures (Rusu et al., 2007).

Future Directions

The future directions of Bis(2-mercaptoethyl)sulfone are not explicitly mentioned in the search results. However, recent developments and advances towards a green synthesis of the sulfone functionality are covered and evaluated in terms of their sustainability8.


Please note that this information is based on the available search results and may not cover all aspects of Bis(2-mercaptoethyl)sulfone.


properties

IUPAC Name

2-(2-sulfanylethylsulfonyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCBLUCVBSYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370769
Record name Bis(2-mercaptoethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-mercaptoethyl)sulfone

CAS RN

145626-87-5
Record name Bis(2-mercaptoethyl)sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-mercaptoethyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-thioethyl) sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-MERCAPTOETHYL)SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
A Brunella, O Ghisalba - Journal of Molecular Catalysis B: Enzymatic, 2000 - Elsevier
Recombinant Lactobacillus leichmannii ribonucleosidetriphosphate reductase has been purified and evaluated as a biocatalyst for the preparative synthesis of 2′-deoxyribonucleoside…
Number of citations: 15 www.sciencedirect.com
R Singh, GM Whitesides - Bioorganic Chemistry, 1994 - Elsevier
Bis(2-mercaptoethyl)sulfone (BMS) and N,N′-dimethyl-N,N′-bis(mercaptoacetyl)hydrazine (DMH) reduce native disulfide bonds in proteins at pH 7 significantly faster than does …
Number of citations: 42 www.sciencedirect.com
R Singh, GV Lamoureux, WJ Lees… - Methods in enzymology, 1995 - Elsevier
Publisher Summary This chapter describes the reagents that reduce disulfide bonds, under nondenaturing conditions at pH 7, faster than does dithiothreitol (DTT) by a factor of ∼5–7. …
Number of citations: 68 www.sciencedirect.com
R Singh, GM Whitesides - Techniques in Protein Chemistry, 1995 - Elsevier
Publisher Summary Disulfide-reducing reagents are routinely used in biochemical manipulations for (i) reducing the native disulfide bonds in proteins and (ii) maintaining the essential …
Number of citations: 12 www.sciencedirect.com
V Domkin, A Chabes - Scientific reports, 2014 - nature.com
Ribonucleotide reductases (RNRs) catalyze the formation of 2′-deoxyribonucleotides. Each polypeptide of the large subunit of eukaryotic RNRs contains two redox-active cysteine …
Number of citations: 20 www.nature.com
GV Lamoureux, GM Whitesides - The Journal Of Organic …, 1993 - ACS Publications
The oxidation state of sulfhydryl groups influences the structure and activity of many biological systems; the thiol/disulfide interchange reaction is important in determining this state. 1· 2 …
Number of citations: 103 pubs.acs.org
GV Lamoureux, GM Whitesides - J. Org. Chem, 1993 - gmwgroup.harvard.edu
Several dithiols have been prepared that are useful for the reduction of disuffides in aqueous eolution. The reduction potentid of these dithiols have been determined from the …
Number of citations: 3 gmwgroup.harvard.edu
M Wolfrum, RJ Schwarz, M Schwarz, M Kramer… - Nanoscale, 2019 - pubs.rsc.org
Designed DNA nanostructures can be generated in a wide range of sizes and shapes and have the potential to become exciting tools in material sciences, catalysis and medicine. …
Number of citations: 12 pubs.rsc.org
S Lee, JPN Rosazza - Organic letters, 2004 - ACS Publications
The first total synthesis of mycothiol and mycothiol disulfide was achieved by linking d-2,3,4,5,6-penta-O-acetyl-myo-inositol, O-(3,4,6-tri-O-acetyl)-2-azido-2-deoxy-α,β-d-glucopyranosyl…
Number of citations: 70 pubs.acs.org
SN Mthembu, A Sharma, F Albericio… - …, 2020 - Wiley Online Library
Cysteine is present in a large number of natural and synthetic (bio)molecules. Although the thiol side chain of Cys can be in a free form, in most cases it forms a disulfide bond either …

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